N-[1-(5-methyl-1H-benzimidazol-2-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-methyl-1H-benzimidazol-2-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16952493 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
A notable aspect of research on this compound involves its synthesis and structural characterization. The synthesis of related benzimidazole derivatives is a key area of focus, with studies exploring methods to create compounds with potential biological activities. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents highlights the compound's relevance in medicinal chemistry, emphasizing its structural uniqueness and potential for clinical evaluation due to potent antihistaminic activity in vivo (R. Iemura et al., 1986).
Biological Activities and Applications
Research extends into the compound's derivatives and their biological activities. For instance, the synthesis of novel derivatives containing the benzimidazole moiety and their assessment for insecticidal activities against the cotton leafworm showcases the compound's potential in agricultural applications (A. Fadda et al., 2017). Moreover, the exploration of 2-mercaptobenzimidazole derivatives for antimicrobial and cytotoxic agents underlines the compound's significance in pharmaceutical research, highlighting its efficacy against various microorganisms (K. Hosamani & Ramya V. Shingalapur, 2011).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies play a crucial role in understanding the relationship between the chemical structure of benzimidazole derivatives and their biological activities. Such studies aim to optimize the compound's efficacy by analyzing its physicochemical properties, thus aiding in the design of more potent derivatives with specific biological activities (Y. El-kilany et al., 2014).
Green Synthesis Approaches
The green synthesis of N-substituted benzimidazoles, including derivatives of the discussed compound, emphasizes the importance of eco-friendly methods in producing compounds with significant antibacterial activities, particularly against resistant strains like Methicillin Resistant Staphylococcus aureus (MRSA). This approach not only highlights the compound's potential in combating bacterial resistance but also underscores the importance of sustainable practices in chemical synthesis (S. Chaudhari et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-12-8-9-17-18(10-12)24-20(23-17)14(3)22-19(27)11-26-21(28)16-7-5-4-6-15(16)13(2)25-26/h4-10,14H,11H2,1-3H3,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFKEDXGLWTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)NC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.